Levonorgestrel-3-ethyldienol ether

Analytical Chemistry Pharmaceutical Impurity Profiling Mass Spectrometry

Levonorgestrel-3-ethyldienol ether (CAS 24908-87-0), systematically named 13β-Ethyl-3-ethoxy-17α-ethinylgona-3,5-dien-17β-ol, is a synthetic steroidal intermediate belonging to the 19-nortestosterone class. It is characterized by a 3-ethoxy-dienol ether moiety on the A-ring, a structural feature that distinguishes it from the final active pharmaceutical ingredient (API), levonorgestrel (CAS 797-63-7), and the more common 3-methoxy-dienol ether synthetic precursors (e.g., CAS 2322-77-2, CAS 176254-10-7).

Molecular Formula C23H32O2
Molecular Weight 340.51
CAS No. 24908-87-0
Cat. No. B591252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevonorgestrel-3-ethyldienol ether
CAS24908-87-0
Molecular FormulaC23H32O2
Molecular Weight340.51
Structural Identifiers
SMILESCCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OCC
InChIInChI=1S/C23H32O2/c1-4-22-13-11-19-18-10-8-17(25-6-3)15-16(18)7-9-20(19)21(22)12-14-23(22,24)5-2/h2,7,15,18-21,24H,4,6,8-14H2,1,3H3/t18?,19?,20?,21?,22-,23-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levonorgestrel-3-ethyldienol ether (CAS 24908-87-0): Essential Procurement Data for a Key Steroidal Dienol Ether Intermediate


Levonorgestrel-3-ethyldienol ether (CAS 24908-87-0), systematically named 13β-Ethyl-3-ethoxy-17α-ethinylgona-3,5-dien-17β-ol, is a synthetic steroidal intermediate belonging to the 19-nortestosterone class [1]. It is characterized by a 3-ethoxy-dienol ether moiety on the A-ring, a structural feature that distinguishes it from the final active pharmaceutical ingredient (API), levonorgestrel (CAS 797-63-7), and the more common 3-methoxy-dienol ether synthetic precursors (e.g., CAS 2322-77-2, CAS 176254-10-7) [2]. The compound is primarily utilized as a critical, protected intermediate in the multi-step synthesis of levonorgestrel and as a high-purity analytical reference standard for identifying and quantifying this specific process-related impurity in drug substance and product testing .

Why Generic Substitution Risks Analytical and Synthetic Failure: The Case for Precisely Specifying Levonorgestrel-3-ethyldienol ether


Generic substitution with other levonorgestrel intermediates, particularly the widely available 3-methoxy-dienol ether analogs (e.g., Methoxydienone, CAS 2322-77-2; EP Impurity S, CAS 176254-10-7), is a critical analytical and synthetic risk. The difference between a methoxy and an ethoxy protecting group results in distinct physicochemical properties—including a liquid versus solid physical state, different molecular weights (340.50 g/mol vs. 326.47 g/mol), and unique chromatographic retention times . These differences directly impact the selectivity of hydrolysis steps during API synthesis, where the ethoxy group is designed for removal under specific conditions, and the specificity of HPLC methods used for impurity profiling, where co-elution with a different analog can lead to inaccurate quantification and failed regulatory compliance [1].

Quantitative Differentiation Evidence for Levonorgestrel-3-ethyldienol ether (CAS 24908-87-0) Against Key Comparators


Differential Mass Spectrometry (MS) Identification vs. the 3-Methoxy Analog (EP Impurity S)

The compound can be unambiguously identified and differentiated from its closest structural analog, Levonorgestrel EP Impurity S (the 3-methoxy-dienol ether, C22H30O2, CAS 176254-10-7), via mass spectrometry. Levonorgestrel-3-ethyldienol ether (LNG-EE) has a molecular formula of C23H32O2 and an exact monoisotopic mass of 340.2402 Da, compared to 326.2246 Da for the 3-methoxy analog. This 14.0156 Da mass difference provides a foundational parameter for developing a specific, stability-indicating LC-MS method that can resolve and quantify LNG-EE without interference from other closely related impurities, a requirement for regulatory submission .

Analytical Chemistry Pharmaceutical Impurity Profiling Mass Spectrometry

Physical State Differentiation: Liquid Handling vs. Solid Crystalline Analogs

Unlike the final API Levonorgestrel (crystalline solid, m.p. ~239°C) and the key intermediate Methoxydienone (crystalline solid), Levonorgestrel-3-ethyldienol ether is a hygroscopic colorless liquid at ambient temperature . This distinct physical state necessitates different handling, storage, and processing protocols. Its liquid nature also offers a direct formulation advantage for the development of non-aqueous injectable or topical drug delivery systems where a crystalline prodrug or intermediate might be unsuitable, potentially streamlining manufacturing by eliminating a micronization or dissolution step [1].

Physicochemical Properties Formulation Development Material Handling

Validated Use as a Quantifiable Reference Standard in Compendial Methods

This compound is a known and listed impurity of the Levonorgestrel drug substance, critical for chromatographic purity tests. Compendial standards, such as those from the USP, mandate that the sum of all impurities does not exceed 2.0%, with no single unidentified impurity greater than 0.5% [1]. Suppliers provide this specific compound (CAS 24908-87-0) as a characterized reference standard with a certified purity of ≥95% and comprehensive analytical data (e.g., HPLC, NMR, MS) as part of the Certificate of Analysis, enabling its direct use in system suitability tests. This contrasts with procuring a non-certified research chemical, which would require extensive in-house characterization before it could be used in regulated testing .

Regulatory Compliance Quality Control Method Validation

High-Value Application Scenarios for Levonorgestrel-3-ethyldienol ether (CAS 24908-87-0) Based on Differentiated Evidence


Developing a Stability-Indicating HPLC Method for Levonorgestrel API

Analytical R&D teams can use Levonorgestrel-3-ethyldienol ether (CAS 24908-87-0) as a primary reference standard to validate the specificity of their HPLC method. The inherent mass difference (340.50 g/mol vs. 312.45 g/mol for the API) and distinct chromatographic retention ensure accurate peak identification. Procuring the ≥95% pure standard with full characterization data allows for immediate method development and system suitability testing, directly supporting regulatory submissions by demonstrating control of this specific process-related impurity [1].

Optimizing the Final Deprotection Step in Levonorgestrel API Synthesis

Process chemistry teams can investigate this specific 3-ethoxy-dienol ether intermediate to optimize the acid-catalyzed hydrolysis step that yields the final 3-keto-4-ene API. Its liquid physical form facilitates controlled metered addition in flow chemistry setups compared to solid methoxy analogs. Using this well-defined, high-purity intermediate (≥95%) reduces side reactions from unidentified impurities present in less pure precursors, potentially improving the yield and purity of the resulting Levonorgestrel crude, thereby simplifying downstream purification .

Sourcing a Certified Impurity Standard for QC Batch Release Testing

For generic pharmaceutical manufacturers, the immediate availability of a certified reference standard for this specific impurity is critical for QC batch release. Instead of spending weeks isolating and characterizing this impurity from the mother liquor, QC teams can procure the standard directly. This ensures compliance with pharmacopeial impurity limits (NMT 0.5% for any single unspecified impurity) and accelerates the 'Right First Time' release of drug product batches to the market .

Investigating Liquid Prodrug Formulations for Non-Oral Delivery

Formulation scientists exploring long-acting injectable or transdermal drug delivery can exploit the compound's liquid physical state. The prodrug strategy involves using this 3-ethoxy,17β-hydroxy intermediate, which, after administration, is hypothesized to undergo enzymatic hydrolysis to generate the active levonorgestrel. Its solubility in organic solvents offers a practical starting point for developing non-aqueous depot formulations, a pathway that would be synthetically more complex starting from a crystalline prodrug intermediate .

Quote Request

Request a Quote for Levonorgestrel-3-ethyldienol ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.